molecular formula C9H11N3O3 B573959 3-Carbamimidamido-4-methoxybenzoic acid CAS No. 183430-56-0

3-Carbamimidamido-4-methoxybenzoic acid

Cat. No.: B573959
CAS No.: 183430-56-0
M. Wt: 209.205
InChI Key: RDLHRXWAVHLGPM-UHFFFAOYSA-N
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Description

3-Carbamimidamido-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 4-position and a carbamimidamido group (-C(NH₂)₂NH) at the 3-position of the aromatic ring. The methoxy group enhances lipophilicity, influencing solubility and membrane permeability.

Properties

CAS No.

183430-56-0

Molecular Formula

C9H11N3O3

Molecular Weight

209.205

IUPAC Name

3-(diaminomethylideneamino)-4-methoxybenzoic acid

InChI

InChI=1S/C9H11N3O3/c1-15-7-3-2-5(8(13)14)4-6(7)12-9(10)11/h2-4H,1H3,(H,13,14)(H4,10,11,12)

InChI Key

RDLHRXWAVHLGPM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)N=C(N)N

Synonyms

Benzoic acid, 3-[(aminoiminomethyl)amino]-4-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3-Carbamimidamido-4-methoxybenzoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound Not provided C₉H₁₁N₃O₃* ~225.2 Benzoic acid, methoxy, carbamimidamido Potential enzyme inhibition, intermediates
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ 180.16 Dihydroxy, propenoic acid Antioxidant, supplements, cosmetics
3-Amino-4-methoxybenzanilide 120-35-4 C₁₄H₁₄N₂O₂ 242.27 Methoxy, amino, anilide Synthetic intermediates, pharmaceuticals
4-Hydroxy-3-methylbenzoic acid 499-76-3 C₈H₈O₃ 152.15 Hydroxy, methyl, benzoic acid Food preservatives, organic synthesis

*Calculated based on structural formula.

Key Differences and Implications

Functional Groups and Reactivity: The carbamimidamido group in the target compound distinguishes it from caffeic acid (dihydroxy and propenoic acid) and 4-hydroxy-3-methylbenzoic acid (hydroxy and methyl). This group increases basicity, enabling interactions with acidic biological targets (e.g., proteases or kinases) . Compared to 3-Amino-4-methoxybenzanilide, the target compound’s benzoic acid moiety enhances water solubility and acidity (pKa ~4.2 for benzoic acid vs. ~5.5 for anilides), influencing bioavailability .

Applications: Caffeic acid’s dihydroxy and propenoic acid groups make it a potent antioxidant, widely used in supplements and cosmetics . 3-Amino-4-methoxybenzanilide’s anilide group suggests utility as a coupling agent or in polymer synthesis, whereas the target compound’s guanidine-like structure may favor drug design .

Research Findings and Trends

  • Pharmacological Potential: Guanidine-containing compounds (e.g., arginine derivatives) are known for antimicrobial and anticoagulant activities. The target compound’s carbamimidamido group may mimic these effects, though specific studies are needed .
  • Synthetic Utility : The benzoic acid scaffold is a common intermediate in drug synthesis. Substitutions at the 3- and 4-positions allow modular derivatization for structure-activity relationship (SAR) studies .
  • Contradictions : While 4-hydroxy-3-methylbenzoic acid is used as a preservative, the target compound’s basic carbamimidamido group may reduce compatibility with acidic formulations, limiting similar applications .

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